molecular formula C12H13FN4S B2981740 1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1062512-45-1

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No. B2981740
CAS RN: 1062512-45-1
M. Wt: 264.32
InChI Key: BQQZKLBOWGASRE-UHFFFAOYSA-N
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Description

“1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a derivative of piperazine . Piperazine derivatives have been described as ‘failed pharmaceuticals’, as some had been evaluated as potential therapeutic agents by pharmaceutical companies but never brought to the market . They have been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .


Synthesis Analysis

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Numerous methods have been reported for the synthesis of substituted piperazines . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Synthesis of N,N-Disubstituted Piperazine Derivatives

This compound is utilized in the synthesis of various N,N-disubstituted piperazine derivatives . These derivatives are of interest due to their potential pharmacological activities, including antipsychotic, antidepressant, and antihistaminic effects. The structural modification of the piperazine ring by incorporating the 4-fluorophenyl group can lead to the discovery of new therapeutic agents.

Major Metabolite of Niaprazine

As a major metabolite of niaprazine, a sedative and hypnotic drug, this compound is significant in the study of drug metabolism and pharmacokinetics . Understanding its role as a metabolite can help in optimizing the dosage and efficacy of niaprazine and related medications.

Research on Sedative and Hypnotic Drugs

The compound’s relevance as a metabolite of niaprazine also extends to broader research on sedative and hypnotic drugs . It can be used to develop better drugs with fewer side effects and to understand the mechanisms of action of these types of medications.

Chemical Building Block

Due to its reactive sites, the compound serves as a versatile building block in organic synthesis . It can be used to construct complex molecules for materials science or further pharmaceutical research.

properties

IUPAC Name

3-(4-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4S/c13-10-3-1-9(2-4-10)11-15-12(18-16-11)17-7-5-14-6-8-17/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQZKLBOWGASRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine

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